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Compound of Interest

Compound Name: Derazantinib

Cat. No.: B612007

A Technical Overview for Researchers and Drug Development Professionals

Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has
been the subject of extensive research and clinical development, primarily for the treatment of
cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth
guide provides a comprehensive timeline of its discovery and development, details of key
experimental protocols, and an overview of its mechanism of action.

Discovery and Early Development

The journey of derazantinib began with its initial discovery and development by ArQule, Inc.
While the precise date of initial discovery is not publicly available, the compound, then known
as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain
exclusive worldwide rights to derazantinib, excluding the People's Republic of China, Hong
Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and
commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule
announced a collaboration to develop and commercialize derazantinib in Greater China.[1]
However, in June 2022, Basilea announced the termination of the licensing agreement,
returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]

Preclinical Development
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Derazantinib has demonstrated significant anti-tumor activity in a range of preclinical models,
providing a strong rationale for its clinical investigation.

In Vitro Studies

Kinase Inhibition Assays:

Initial biochemical assays revealed derazantinib's potent inhibitory activity against FGFR1,
FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay[4]

e Objective: To determine the 50% inhibitory concentration (IC50) of derazantinib against
FGFR kinases.

e Method:
o Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

o AKkinase activity assay is performed using a time-resolved fluorescence resonance energy
transfer (TR-FRET) format.

o Derazantinib is serially diluted and incubated with the kinase and a substrate peptide.
o The reaction is initiated by the addition of ATP.
o After incubation, a europium-labeled anti-phospho-substrate antibody is added.

o The TR-FRET signal is measured, and IC50 values are calculated from the dose-response
curves.

In Vivo Studies

Derazantinib has shown robust efficacy in various cancer cell line-derived xenograft (CDX)
and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model[5]

» Objective: To evaluate the anti-tumor efficacy of derazantinib in a preclinical in vivo model.
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e Method:

o Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer)
are selected.

o Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude
mice).

o Once tumors reach a palpable size, mice are randomized into treatment and control

groups.
o Derazantinib is administered orally at specified doses and schedules.
o Tumor volume is measured regularly using calipers.

o At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic

markers).

Clinical Development

The clinical development of derazantinib has been extensive, with a focus on patients with
FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with DErazantinib
in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of Derazantinib
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FIDES-01: A Pivotal Study in Intrahepatic
Cholangiocarcinoma (iCCA)

The FIDES-01 study was a cornerstone of derazantinib's clinical development, focusing on a
patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318)[3][8]

+ Objective: To evaluate the efficacy and safety of derazantinib in patients with inoperable or
advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at
least one prior systemic therapy.

» Study Design: A multicenter, open-label, single-arm study.

» Patient Population: Adults with histologically or cytologically confirmed iCCA with
documented FGFR2 gene alterations.
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« Intervention: Derazantinib 300 mg administered orally once daily.
e Primary Endpoints:

o Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent

central review.

o Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3

months.

o Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks
thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA)[8]

. FGFR2
. FGFR2 Fusion Cohort . L
Endpoint Mutation/Amplification

(n=103)
Cohort (n=31)

Objective Response Rate

21.4% 6.5%
(ORR)
Disease Control Rate (DCR) 75.7% 58.1%
Median Progression-Free

) 8.0 months 8.3 months

Survival (PFS)
Median Overall Survival (OS) 17.2 months 15.9 months

Mechanism of Action and Signhaling Pathways

Derazantinib is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases
(FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation,
migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and
amplifications, can lead to constitutive activation of downstream signaling pathways, driving

tumorigenesis.

Derazantinib also inhibits other kinases, including the colony-stimulating factor 1 receptor
(CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth
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factor receptor beta (PDGFRp).[5][9] The inhibition of CSF1R is of particular interest as it may
modulate the tumor microenvironment by targeting tumor-associated macrophages.
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Click to download full resolution via product page
Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of Derazantinib.

Regulatory Status and Timeline

Derazantinib has been granted Orphan Drug Designation (ODD) for specific indications by
both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency
(EMA).

o FDA Orphan Drug Designation: Derazantinib received ODD from the FDA for the treatment
of cholangiocarcinoma.[10]

 EMA Orphan Drug Designation: The EMA granted ODD to derazantinib for the treatment of
biliary tract cancer.[11][12][13]

As of late 2025, derazantinib has not received marketing approval from the FDA or the EMA
and remains an investigational drug.

Table 3: Derazantinib Development Timeline

Date Event

Roivant Sciences and ArQule announce

February 7, 2018 collaboration for derazantinib in Greater China.

[1]

Basilea Pharmaceutica licenses derazantinib

April 17, 2018
from ArQule.[14]

ArQule initiates a registrational trial of

November 23, 2017
derazantinib in iCCA.

The FIDES-01 (NCT03230318) study is first

July 24, 2017 _ o _
submitted to ClinicalTrials.gov.

The FIDES-03 (NCT04604132) study protocol is

May 21, 2021 ) ]
version 5.0, with IND number 146726.[4]

Basilea announces the termination of the

June 27, 2022 _ _ .
licensing agreement for derazantinib.[2]
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Conclusion

Derazantinib has demonstrated a promising efficacy and manageable safety profile in clinical
trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its
multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader
applications and combination therapies. While it has not yet gained regulatory approval, the
extensive preclinical and clinical data generated to date provide a solid foundation for its
continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation.
Further studies will be crucial to fully define its role in the evolving landscape of precision
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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